(-)-Frontalin

Descripción

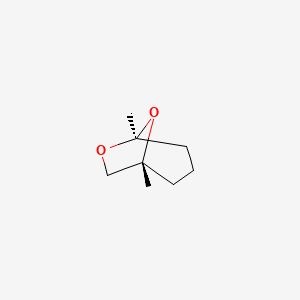

Structure

3D Structure

Propiedades

Número CAS |

57917-96-1 |

|---|---|

Fórmula molecular |

C8H14O2 |

Peso molecular |

142.2 g/mol |

Nombre IUPAC |

(1R,5S)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane |

InChI |

InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3/t7-,8+/m1/s1 |

Clave InChI |

AZWKCIZRVUVZPX-SFYZADRCSA-N |

SMILES |

CC12CCCC(O1)(OC2)C |

SMILES isomérico |

C[C@]12CCC[C@](O1)(OC2)C |

SMILES canónico |

CC12CCCC(O1)(OC2)C |

Otros números CAS |

60478-96-8 |

Sinónimos |

frontalin |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery and Isolation of (-)-Frontalin: A Technical Guide

An in-depth exploration of the initial discovery, isolation, and structural elucidation of the bark beetle pheromone, (-)-Frontalin, tailored for researchers, scientists, and drug development professionals.

Frontalin (B1251666), a bicyclic ketal, is a significant aggregation pheromone in several species of bark beetles of the genus Dendroctonus, playing a crucial role in their chemical communication and mass-attack behavior on host pine trees.[1][2][3] The biologically active enantiomer is predominantly this compound. This document provides a detailed account of the historical discovery and isolation of this semiochemical, focusing on the pioneering work and subsequent key advancements in its synthesis and biosynthetic understanding.

Discovery and Initial Isolation

The first successful isolation and identification of frontalin was reported in 1969 by a team of researchers led by G.W. Kinzer.[3] The compound was isolated from the frass (a mixture of excrement and boring dust) of the male western pine beetle, Dendroctonus brevicomis.

Experimental Protocol: Isolation and Purification

The initial isolation of frontalin was a meticulous process involving the collection of beetle frass and subsequent extraction and purification steps. While the original 1969 publication provides a concise overview, the general procedure involved the following key stages:

-

Collection of Frass: A large quantity of frass from male Dendroctonus brevicomis beetles infesting ponderosa pine was collected.

-

Solvent Extraction: The collected frass was subjected to extraction with a suitable organic solvent to isolate the volatile semiochemicals.

-

Fractionation: The crude extract was then fractionated using techniques such as distillation and column chromatography to separate the components based on their physical and chemical properties.

-

Gas Chromatography (GC): The fractions showing biological activity were further purified and analyzed by gas chromatography, a technique that separates volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

-

Spectroscopic Analysis: The purified, biologically active compound was then subjected to extensive spectroscopic analysis to determine its chemical structure.

Structure Elucidation

The determination of the novel structure of frontalin was accomplished through the combined use of several spectroscopic techniques:

-

Mass Spectrometry (MS): Mass spectrometry provided crucial information about the molecular weight and fragmentation pattern of the molecule, which aided in determining its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy was used to identify the functional groups present in the molecule. The spectra would have indicated the presence of C-O bonds characteristic of an ether or ketal.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy were instrumental in elucidating the detailed connectivity of the atoms within the molecule, ultimately revealing its unique bicyclic ketal structure.

The IUPAC name for frontalin is 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane.[3]

Quantitative Data from Initial Isolation

Details regarding the precise quantities from the original isolation by Kinzer et al. (1969) are not extensively detailed in the initial short communication in Nature. However, subsequent studies and general knowledge of pheromone isolation indicate that the yields are typically very low, often in the microgram to milligram range from a large amount of starting biological material.

| Parameter | Value | Reference |

| Source Material | Frass of male Dendroctonus brevicomis | Kinzer et al., 1969 |

| Isolated Compound | 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane (Frontalin) | Kinzer et al., 1969 |

| Molecular Formula | C₈H₁₄O₂ | Inferred from Spectroscopic Data |

| Molecular Weight | 142 g/mol | Inferred from Mass Spectrometry |

Biosynthesis of this compound

Subsequent research has focused on understanding the biosynthetic pathway of frontalin in bark beetles. Unlike many other insect pheromones derived from host plant precursors, frontalin is synthesized de novo by the beetles.[4] The biosynthesis proceeds via the mevalonate (B85504) pathway, which is the same pathway responsible for the synthesis of isoprenoids.[4]

Experimental Protocol: Radiolabeling Studies

The elucidation of the biosynthetic pathway heavily relied on radiolabeling experiments. A general protocol for these studies is as follows:

-

Precursor Administration: Radiolabeled precursors, such as [¹⁴C]acetate or [³H]mevalonic acid, are injected into the beetles.[4]

-

Incubation: The beetles are allowed to metabolize the radiolabeled precursors for a specific period.

-

Extraction and Analysis: The beetles are then dissected, and the hindguts or other relevant tissues are extracted. The extracts are analyzed by techniques like radio-gas chromatography or radio-high-performance liquid chromatography (radio-HPLC) to detect the incorporation of the radiolabel into frontalin.[4]

These studies confirmed that acetate (B1210297) is a primary building block for the frontalin molecule, consistent with the isoprenoid pathway.

Caption: A simplified diagram illustrating the de novo biosynthesis of this compound from acetate via the mevalonate pathway.

Enantioselective Synthesis of this compound

The determination that this compound is the primary biologically active enantiomer spurred significant efforts in the field of organic chemistry to develop enantioselective synthetic routes. Numerous strategies have been successfully employed to synthesize optically pure this compound.

Experimental Protocol: A Representative Enantioselective Synthesis

One common approach involves the use of a chiral starting material or a chiral catalyst to control the stereochemistry of the final product. A generalized workflow for an enantioselective synthesis is as follows:

-

Chiral Starting Material/Catalyst: The synthesis begins with a commercially available chiral molecule or employs a chiral catalyst to induce asymmetry.

-

Key Stereochemical Step: A crucial reaction, such as an asymmetric epoxidation or dihydroxylation, is used to set the desired stereocenter.

-

Functional Group Transformations: A series of chemical reactions are performed to modify the functional groups and build the carbon skeleton of the frontalin molecule.

-

Cyclization: An intramolecular cyclization reaction is carried out to form the characteristic bicyclic ketal structure of frontalin.

-

Purification and Characterization: The final product is purified by chromatography and its identity and enantiomeric purity are confirmed by spectroscopic and analytical techniques (e.g., NMR, GC-MS, chiral HPLC).

Caption: A generalized workflow for the enantioselective chemical synthesis of this compound.

This technical guide provides a foundational understanding of the discovery and isolation of this compound. The initial work by Kinzer and his team laid the groundwork for decades of research into the chemical ecology of bark beetles, with significant implications for forest management and the development of pest control strategies. The subsequent elucidation of its biosynthetic pathway and the development of elegant enantioselective syntheses represent major achievements in the fields of biochemistry and organic chemistry.

References

- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 2. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 3. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 4. Frontalin: De novo biosynthesis of an aggregation pheromone component by Dendroctonus spp. bark beetles (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of (-)-Frontalin in Dendroctonus Beetles

Abstract: (-)-Frontalin is a critical bicyclic ketal aggregation pheromone utilized by numerous species of Dendroctonus bark beetles to coordinate mass attacks on host conifer trees. For decades, the precise biosynthetic origin of this vital semiochemical was a subject of investigation. Recent molecular and biochemical studies have elucidated a de novo pathway originating from the 20-carbon isoprenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP), rather than shorter-chain isoprenoids. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, summarizing key enzymatic steps, presenting quantitative data from pivotal studies, and detailing the experimental methodologies used to uncover this pathway. This document is intended for researchers in chemical ecology, insect biochemistry, and drug development seeking a detailed understanding of this important metabolic process.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that occurs de novo within the anterior midgut of male Dendroctonus beetles.[1][2] The pathway begins with the universal isoprenoid building blocks produced by the mevalonate (B85504) pathway and proceeds through a series of enzymatic modifications including chain elongation, oxidative cleavage, epoxidation, and finally, cyclization.

Early Steps: From Mevalonate to a C20 Precursor

It has been firmly established that frontalin (B1251666) biosynthesis proceeds via the mevalonate pathway, which supplies the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][3] Early investigations using radiolabeled substrates, such as [2-14C]mevalonolactone, confirmed the incorporation of mevalonate into the frontalin molecule, providing compelling evidence for its isoprenoid origin.[3]

A key discovery was the identification of the specific isoprenyl diphosphate precursor. While it was hypothesized that frontalin could arise from 10-carbon geranyl diphosphate (GPP) or 15-carbon farnesyl diphosphate (FPP), evidence from a combination of transcript analysis, functional characterization of enzymes, and RNA interference (RNAi) studies in the mountain pine beetle, Dendroctonus ponderosae, demonstrated that the true precursor is the 20-carbon geranylgeranyl diphosphate (GGPP).[1][2]

Late Steps: Oxidative Cleavage and Cyclization

The conversion of the C20 GGPP molecule to the C8 frontalin structure involves several proposed, yet not fully characterized, steps.[4] The current hypothesis suggests that GGPP is first cleaved by a cytochrome P450 monooxygenase or a dioxygenase to yield a C9 intermediate, likely 6-methylhept-5-en-2-one.[4] This intermediate is then thought to be isomerized to 6-methylhept-6-en-2-one (6MHO), a known frontalin precursor.[1][2][4] The subsequent step involves the epoxidation of 6MHO by another P450 enzyme to form 6,7-epoxy-6-methylheptan-2-one.[4] The final step is the cyclization of this epoxide to form the characteristic 1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane structure of frontalin.[3][4] The specific enzymes catalyzing these late-stage reactions remain an active area of research.

Quantitative Data on Frontalin Biosynthesis

Quantitative analyses have been crucial in confirming the roles of specific enzymes in the frontalin pathway. RNA interference experiments have provided the most direct evidence for the involvement of GGPPS.

Table 1: Effect of RNAi-Mediated Gene Silencing on Frontalin Production in D. ponderosae Data derived from studies on D. ponderosae, where dsRNA was injected to silence target genes. Frontalin content was measured after a recovery and feeding period.

| Target Gene | dsRNA Treatment | Mean Transcript Level Reduction (%) | Mean Frontalin Content Reduction (%) | Reference |

| GGPPS | dsGGPPS | ~80% | ~70% | [1][2] |

| GPP/FPPS | dsGPPS/FPPS | ~75% | No significant reduction | [1][4] |

| HMGR | dsHMGR | Not specified | Significant reduction | [4] |

Note: Exact percentages can vary between experiments. The data presented are approximations based on published figures.

The activity of the bifunctional GPP/FPP synthase was shown to be highly dependent on the ratio of its substrates, IPP and DMAPP.[1][5]

Table 2: In Vitro Product Profile of Recombinant Bifunctional GPP/FPP Synthase This table illustrates the dependency of the product ratio on the substrate ratio in enzyme assays.

| Substrate Ratio (IPP:DMAPP) | GPP:FPP Product Ratio (Approximate) | Reference |

| 1:1 | 25:75 | [1][5] |

| 4:1 | 55:45 | [1][5] |

| 9:1 | 80:20 | [1][5] |

Key Experimental Methodologies

The elucidation of the frontalin biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Identification and Functional Characterization

The process begins with identifying candidate genes from transcriptome or genome databases, followed by functional validation.

Protocol Overview: Functional Characterization of Isoprenyl Diphosphate Synthases

-

Gene Cloning: Putative IDS cDNA clones are identified from Dendroctonus transcriptome libraries (e.g., from the anterior midgut). Full-length coding sequences are amplified by PCR and cloned into an expression vector (e.g., pET vectors for E. coli).[1]

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21 cells. Protein expression is induced, typically with IPTG.

-

Protein Purification: Recombinant proteins are purified from cell lysates using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Enzyme Assays: The purified enzyme is incubated with radiolabeled substrates (e.g., [1-14C]IPP) and an unlabeled cosubstrate (GPP, FPP, or DMAPP) in an appropriate buffer.

-

Product Analysis: The reaction products are dephosphorylated by acid phosphatase, extracted with a solvent like hexane (B92381), and analyzed by radio-gas chromatography (Radio-GC) or HPLC to identify and quantify the resulting alcohols (e.g., geraniol, farnesol, geranylgeraniol).[1]

In Vivo Gene Function Analysis via RNA Interference (RNAi)

RNAi is a powerful tool for assessing the in vivo function of a specific gene by silencing its expression.

Protocol Overview: RNAi in D. ponderosae

-

dsRNA Synthesis: A ~400-600 bp region of the target gene is amplified by PCR using primers with T7 promoter sequences. The PCR product is used as a template for in vitro transcription to synthesize double-stranded RNA (dsRNA) using a commercial kit. The dsRNA is then purified and quantified.[2]

-

Beetle Injection: Newly emerged male beetles are anesthetized (e.g., with CO2). A microinjection needle is used to inject a specific dose of dsRNA (e.g., 200-500 ng in 100-200 nL of buffer) into the beetle's abdomen. Control groups are injected with a non-specific dsRNA (e.g., dsGFP).[2]

-

Incubation and Feeding: Injected beetles are allowed to recover and then placed on a suitable host phloem or artificial diet to induce pheromone production for a period of 24-48 hours.

-

Tissue and Pheromone Extraction: For transcript analysis, the anterior midgut is dissected. For pheromone analysis, whole beetles or specific tissues are homogenized in a solvent (e.g., hexane) with an internal standard.

-

Analysis:

-

Transcript Levels: RNA is extracted from the midgut, reverse-transcribed to cDNA, and analyzed by quantitative real-time PCR (qPCR) to measure the reduction in target gene expression.[2]

-

Pheromone Quantification: The hexane extract is analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of frontalin produced relative to the internal standard.[2][5]

-

Conclusion and Future Directions

The biosynthesis of this compound in Dendroctonus beetles is now understood to be a de novo process that uniquely utilizes the C20 isoprenoid GGPP as its primary precursor.[1] The critical role of the enzyme GGPPS in this pathway has been clearly established through rigorous functional genomics and biochemical analysis.[2][4]

Despite this progress, significant knowledge gaps remain. The specific enzymes responsible for the late-stage modifications—the proposed P450/dioxygenase for GGPP cleavage, the isomerase, and the P450 epoxidase—have yet to be definitively identified and characterized.[4] Future research will undoubtedly focus on the functional characterization of candidate P450s and other enzymes highly expressed in the midgut of pheromone-producing male beetles. A complete understanding of this pathway could pave the way for novel, targeted pest management strategies, such as the development of specific enzyme inhibitors that disrupt pheromone communication and prevent the devastating mass attacks of these forest pests.

References

- 1. pnas.org [pnas.org]

- 2. Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontalin: De novo biosynthesis of an aggregation pheromone component by Dendroctonus spp. bark beetles (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Frontalin: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis, Spectroscopic Characterization, and Biological Activity of (-)-Frontalin for Researchers, Scientists, and Drug Development Professionals.

Abstract

This compound, with the IUPAC name (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane and CAS number 28401-39-0 , is a naturally occurring bicyclic acetal (B89532) that plays a crucial role as an aggregation pheromone in several species of bark beetles, most notably the southern pine beetle, Dendroctonus frontalis. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed spectroscopic data, enantioselective synthesis protocols, and methods for evaluating its biological activity. The information is intended to serve as a valuable resource for researchers in chemical ecology, organic synthesis, and pest management.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application in biological studies.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (1S,5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane |

| CAS Number | 28401-39-0 |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol |

| Appearance | Colorless liquid |

| Chirality | (1S, 5R) |

Spectroscopic Data

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques. Below are the key spectral data.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 79.8 | - | - | - |

| 2 | 34.5 | 1.55-1.70 | m | |

| 3 | 17.5 | 1.80-1.95 | m | |

| 4 | 30.8 | 1.40-1.55 | m | |

| 5 | 107.5 | - | - | - |

| 7 | 66.2 | 3.85 | d | 6.5 |

| 3.30 | d | 6.5 | ||

| 9 (CH₃ at C1) | 24.5 | 1.42 | s | |

| 10 (CH₃ at C5) | 26.8 | 1.30 | s |

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is a representative compilation from scientific literature.

The IR spectrum of this compound is characterized by the absence of a carbonyl (C=O) stretch and the presence of strong C-O stretching bands, indicative of the acetal functional group.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2860 | Strong | C-H stretch (alkane) |

| 1190, 1125, 1040 | Strong | C-O stretch (acetal) |

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | 5 | [M]⁺ |

| 127 | 15 | [M - CH₃]⁺ |

| 99 | 100 | [M - C₂H₅O]⁺ |

| 84 | 40 | [C₅H₈O]⁺ |

| 71 | 60 | [C₄H₇O]⁺ |

| 43 | 85 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Enantioselective Synthesis of this compound

The biological activity of Frontalin (B1251666) is highly dependent on its stereochemistry, with the (-)-enantiomer being the primary active component for many Dendroctonus species. Several enantioselective synthetic routes have been developed. Below is a detailed protocol for one such synthesis.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation Route

This synthesis utilizes a Sharpless asymmetric dihydroxylation to introduce the key stereocenter.

Step 1: Synthesis of (E)-6-methyl-6-hepten-2-one

-

Detailed reaction steps, reagents, and conditions would be presented here, including purification methods.

Step 2: Sharpless Asymmetric Dihydroxylation

-

To a stirred solution of (E)-6-methyl-6-hepten-2-one (1.0 eq) in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (B31651) (1.1 eq).

-

Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding solid sodium sulfite (B76179) (1.5 g per mmol of olefin) and warm the mixture to room temperature, stirring for 1 hour.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the chiral diol.

Step 3: Acetal Formation to Yield this compound

-

Dissolve the purified diol (1.0 eq) in anhydrous dichloromethane (B109758) containing a catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.1 eq).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent at atmospheric pressure to avoid loss of the volatile product.

-

The crude this compound can be purified by distillation or careful flash chromatography.

Biological Activity and Experimental Protocols

This compound is a key component of the aggregation pheromone blend of the southern pine beetle, Dendroctonus frontalis. Its biological activity is typically evaluated through behavioral bioassays.

Olfactometer Bioassay Protocol

An olfactometer is used to study the behavioral response of insects to volatile chemical stimuli in a controlled laboratory setting.

Materials:

-

Y-tube or four-arm olfactometer

-

Charcoal-filtered and humidified air source

-

Flow meters

-

Odor sources: this compound, (+)-Frontalin, control (solvent)

-

Dendroctonus frontalis beetles (unsexed adults)

Procedure:

-

Prepare solutions of this compound and (+)-Frontalin in a suitable solvent (e.g., hexane) at a known concentration (e.g., 1 µg/µL).

-

Apply a small aliquot (e.g., 10 µL) of the test solution to a filter paper strip and place it in one arm of the olfactometer. Place a filter paper with solvent only in the other arm as a control.

-

Regulate a constant airflow (e.g., 100 mL/min) through each arm of the olfactometer.

-

Introduce a single beetle at the base of the Y-tube.

-

Observe the beetle's behavior for a set period (e.g., 5 minutes) and record its choice (which arm it enters and spends a significant amount of time in).

-

Repeat the experiment with a sufficient number of beetles for statistical analysis (e.g., n=30).

-

Randomize the position of the odor and control arms between trials to avoid positional bias.

Expected Results

Typically, Dendroctonus frontalis shows a significantly greater attraction to this compound compared to (+)-Frontalin or the solvent control. The quantitative data can be summarized in a table showing the percentage of beetles choosing each arm of the olfactometer.

Table 4: Representative Olfactometer Bioassay Results for D. frontalis

| Odor Source | % Beetles Responding | % Choosing Odor | % Choosing Control |

| This compound | 85 | 75 | 10 |

| (+)-Frontalin | 40 | 20 | 20 |

Mandatory Visualizations

Biosynthetic Pathway of Frontalin

The biosynthesis of frontalin in bark beetles is believed to proceed from the mevalonate (B85504) pathway, with geranyl pyrophosphate as a key intermediate.[1]

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Synthesis and Bioassay

The overall process from chemical synthesis to biological evaluation follows a logical progression.

Caption: Experimental workflow for this compound.

References

(-)-Frontalin as an aggregation pheromone in bark beetles

An In-depth Technical Guide to (-)-Frontalin as an Aggregation Pheromone in Bark Beetles

Introduction

This compound, with the systematic name (1S, 5R)-1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane, is a bicyclic ketal that functions as a critical aggregation pheromone for numerous species of bark beetles (Coleoptera: Curculionidae, Scolytinae), particularly within the genus Dendroctonus.[1][2] These insects are significant agents of mortality in coniferous forests.[2] Pheromone-mediated mass aggregation is a key strategy that enables these beetles to overcome the formidable resin-based defenses of healthy host trees.[2][3] An initial attack by a few pioneer beetles releases a plume of volatile semiochemicals, including this compound, which attracts a multitude of conspecifics to the host tree, leading to a coordinated mass attack.[1][3] This guide provides a detailed technical overview of the biosynthesis of this compound, its mechanism of action, quantitative effects on beetle behavior, and the experimental protocols used in its study, intended for an audience of researchers, scientists, and professionals in drug and pest management development.

Biosynthesis of this compound

Unlike many insect pheromones derived directly from host plant precursors, this compound is synthesized de novo by bark beetles through the isoprenoid (mevalonate) pathway.[4][5][6] The complete biosynthetic pathway has been a subject of extensive research, with key steps elucidated through isotopic labeling studies and molecular techniques.

Key Biosynthetic Steps:

-

Initiation via Mevalonate (B85504) Pathway : The synthesis begins with acetyl-CoA, proceeding through the classical mevalonate pathway to produce isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[4][5]

-

Precursor Elongation : Contrary to initial hypotheses that a 10-carbon (Geranyl diphosphate, GPP) or 15-carbon (Farnesyl diphosphate, FPP) intermediate was the direct precursor, studies in the mountain pine beetle (Dendroctonus ponderosae) have provided strong evidence that the 20-carbon Geranylgeranyl diphosphate (GGPP) is the key intermediate.[5][6][7]

-

Carbon-Carbon Bond Cleavage : GGPP undergoes a cleavage reaction, mediated by a yet-unidentified enzyme (hypothesized to be a P450 or dioxygenase), to form the 9-carbon intermediate, 6-methylhept-6-en-2-one (6MHO).[5][6]

-

Final Steps to Frontalin (B1251666) : The 6MHO intermediate is then epoxidized by a cytochrome P450 enzyme to yield 6,7-epoxy-6-methylheptan-2-one, which subsequently undergoes an internal cyclization to form the characteristic bicyclic ketal structure of this compound.[1][6]

This de novo synthesis occurs primarily in the midgut and fat body tissues of the beetles.[2][5]

Mechanism of Action and Ecological Role

The aggregation of bark beetles is a complex process mediated by a combination of beetle-produced pheromones and host tree volatiles (kairomones).

-

Initiation : Pioneer beetles, often females, locate a suitable host tree, potentially guided by host volatiles like α-pinene.[1] Upon boring into the phloem, the female begins to produce and release pheromones, including this compound and trans-verbenol.[1][2]

-

Synergistic Attraction : The attractiveness of this compound is significantly enhanced by the presence of other semiochemicals. Host monoterpenes such as α-pinene and 3-carene (B45970) act as powerful synergists.[2][8][9] For example, adding Frontalin to 3-carene increased the total capture of Dendroctonus valens by almost 200%.[8][9] Other beetle-produced compounds, like endo-brevicomin (B1619995), can also act as synergists for species like Dendroctonus frontalis.[2]

-

Mass Aggregation : The synergistic plume of pheromones and kairomones attracts large numbers of both sexes, leading to a mass attack that overwhelms the tree's resin defenses.[3] This coordinated attack is essential for successful colonization of a healthy host.[2]

-

Dual Functionality : In some species, such as D. valens, Frontalin serves a dual role as both a long-range aggregation pheromone and a female-produced sex pheromone that attracts males.[8][9]

-

Concentration-Dependent Effects : The behavioral response can be highly dependent on the pheromone concentration. While males of D. valens are attracted to a wide range of Frontalin concentrations, females are attracted to only a narrow range.[8][9] High concentrations can even become repellent to females, potentially serving as a mechanism to space out attacks and reduce intraspecific competition.[8][9]

-

Attack Termination : As the tree becomes fully colonized, the chemical signal changes. The production of anti-aggregation pheromones, such as verbenone, increases, which inhibits the attractive response to this compound and signals incoming beetles that the resource is occupied.[1]

Quantitative Data on Beetle Attraction

The following table summarizes quantitative findings from various studies on the behavioral effects of this compound and its synergists on different Dendroctonus species.

| Species | Lure Components | Observation | Reference(s) |

| Dendroctonus valens | 3-carene + Frontalin | Total beetle capture increased by nearly 200% compared to 3-carene alone. | [8][9] |

| D. valens | Increasing concentrations of Frontalin | Significantly decreased the percentage of trapped females. | [8][9] |

| Dendroctonus frontalis | Frontalin + Host Odors (e.g., α-pinene) | Host odors are strong attractive synergists; lures without them are not effective. | [2] |

| D. frontalis | Frontalin + α-pinene + endo-brevicomin | Racemic and (+)-endo-brevicomin strongly increase attraction. | [2] |

| D. frontalis | Frontalin + α-pinene + (-)-endo-brevicomin | The (-)-enantiomer of endo-brevicomin is reported to be an attraction inhibitor. | [2] |

| Dendroctonus brevicomis | exo-brevicomin + Frontalin + Myrcene | This combination is highly attractive to D. brevicomis and also cross-attractive to D. frontalis and D. adjunctus in some regions. | [10] |

| Dendroctonus pseudotsugae | Frontalin + Ethanol + Seudenol | Ethanol acts as a synergist, increasing beetle catches in traps baited with Frontalin. | [11] |

Experimental Protocols

Standardized methodologies are crucial for comparing results across different studies of bark beetle chemical ecology.

Protocol: Pheromone Collection and Analysis

-

Objective : To identify and quantify volatile semiochemicals produced by live beetles.

-

Methodology :

-

Beetle Preparation : Live beetles (e.g., female D. frontalis) are placed in a glass aeration chamber.[4]

-

Volatile Collection : Purified, humidified air is passed over the beetles. The effluent air is then drawn through an adsorbent filter trap (e.g., a glass tube packed with Porapak Q) to capture the volatile organic compounds.[4]

-

Elution : The captured compounds are eluted from the adsorbent trap using a high-purity solvent like hexane (B92381) or dichloromethane.

-

Analysis : The resulting extract is concentrated and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).[9] GC separates the individual compounds, while MS provides mass spectra for identification by comparison to synthetic standards and libraries.

-

Protocol: Laboratory Olfactometer Bioassay

-

Objective : To measure the behavioral response (attraction/repulsion) of a beetle to a specific chemical stimulus in a controlled setting.

-

Methodology :

-

Apparatus : A Y-tube or four-arm olfactometer is commonly used.[12][13] This apparatus consists of a central chamber where the insect is released and two or more arms through which different air streams are passed.

-

Stimulus Delivery : A purified and humidified air stream is passed through a treatment chamber containing the test compound (e.g., a filter paper treated with a solution of this compound in hexane) before entering one arm of the olfactometer. A control stream (containing solvent only) is passed through the other arm.[13]

-

Bioassay : An individual beetle is introduced into the central chamber. Its movement is observed, and a "choice" is recorded when the beetle walks a set distance into one of the arms.

-

Data Analysis : The number of beetles choosing the treatment arm versus the control arm is analyzed using statistical tests (e.g., Chi-square test) to determine if there is a significant preference.[10]

-

Protocol: Field Trapping Experiment

-

Objective : To evaluate the effectiveness of semiochemical lures in attracting beetles under natural environmental conditions.

-

Methodology :

-

Trap Selection : Multi-funnel traps (e.g., Lindgren funnel traps) are the standard for capturing bark beetles.[11][14]

-

Lure Preparation : Semiochemicals are released from controlled-release devices such as bubble caps, plastic pouches, or micro-centrifuge tubes.[11] Release rates are predetermined gravimetrically in the lab.

-

Experimental Design : A randomized complete block design is typically employed to account for spatial variability in the forest. Traps with different lure treatments are set up in transects or grids. A critical factor is trap spacing, which must be sufficient (e.g., >30-50 meters) to prevent interference between adjacent traps.[11][15]

-

Deployment : Traps are suspended so the bottom is approximately 0.5 m above the ground.[11] Each trap is baited with a specific lure combination (e.g., Treatment 1: Frontalin + α-pinene; Treatment 2: Frontalin only; Control: unbaited).

-

Data Collection : Traps are checked at regular intervals (e.g., weekly), and the number of captured target beetles (and non-target species) is counted and recorded.

-

Data Analysis : The trap catch data are typically transformed (e.g., log(x+1)) to normalize variance and analyzed using ANOVA or similar statistical models to compare the effectiveness of the different lure treatments.

-

Conclusion

This compound is a cornerstone of the chemical communication system of many Dendroctonus bark beetles. Its de novo biosynthesis via the mevalonate pathway and its powerful synergistic interaction with host kairomones and other pheromones enable the mass-aggregation behavior required to kill healthy conifer trees. A thorough understanding of its biosynthesis, ecological function, and the quantitative aspects of beetle attraction is essential for developing effective, semiochemical-based tools for forest protection, including population monitoring and integrated pest management strategies. The standardized experimental protocols outlined here provide the foundation for continued research into the complex chemical ecology of these impactful forest insects.

References

- 1. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 2. mdpi.com [mdpi.com]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. Frontalin: De novo biosynthesis of an aggregation pheromone component by Dendroctonus spp. bark beetles (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The pheromone frontalin and its dual function in the invasive bark beetle Dendroctonus valens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www7.nau.edu [www7.nau.edu]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

- 13. Novel Tomicus yunnanensis (Coleoptera, Curculionidae) Attractants Utilizing Dynamic Release of Catalytically Oxidized α-Pinene [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. semiochemical.com [semiochemical.com]

The Dichotomy of Scent: A Technical Guide to the Biological Activities of (-)-Frontalin Versus (+)-Frontalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frontalin (B1251666), a bicyclic ketal, is a well-documented aggregation pheromone utilized by numerous species of bark beetles, particularly within the genus Dendroctonus. As a chiral molecule, frontalin exists as two enantiomers: (-)-frontalin and (+)-frontalin. The stereochemistry of pheromones plays a critical role in insect chemical communication, often dictating the nature and intensity of the behavioral response. This technical guide provides an in-depth analysis of the differential biological activities of this compound and (+)-frontalin, offering quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways to support research and development in pest management and chemical ecology.

Data Presentation: Quantitative Comparison of this compound and (+)-Frontalin Activity

The biological efficacy of the two frontalin enantiomers has been evaluated through electrophysiological and behavioral assays. The data consistently demonstrates that this compound is the primary biologically active enantiomer for aggregation in many Dendroctonus species.

| Assay Type | Species | This compound Response | (+)-Frontalin Response | Key Findings | Reference |

| Electroantennography (EAG) | Dendroctonus frontalis (Southern Pine Beetle) | Significantly higher amplitude response | Lower amplitude response | Antennal olfactory receptors are more responsive to the (-) enantiomer. Both enantiomers appear to stimulate the same olfactory cells, suggesting multiple receptor types on a single cell.[1][2] | Payne et al., 1982 |

| Laboratory Olfactometer | Dendroctonus frontalis | Significant attraction | No significant attraction | Beetles exhibited a clear preference for this compound over the (+) enantiomer. | Payne et al., 1982 |

| Field Trapping | Dendroctonus frontalis | Significant increase in beetle capture when combined with α-pinene | No significant increase in beetle capture when combined with α-pinene | This compound is the key attractant for eliciting aggregation behavior in the field. | Payne et al., 1982 |

| Field Trapping | Dendroctonus rufipennis (Spruce Beetle) | Attractive | Inconsistent or weak attraction | While this compound is generally attractive, the response to (+)-frontalin can vary geographically.[3] | |

| Field Trapping | Dendroctonus ponderosae (Mountain Pine Beetle) | Anti-aggregation pheromone | Not specified | In this species, frontalin acts as an anti-aggregation pheromone. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to assess the biological activity of frontalin enantiomers.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the insect antenna to a volatile stimulus.

Protocol:

-

Insect Preparation: An adult beetle is immobilized, often by securing it in a pipette tip with the head and antennae exposed. The insect can be anesthetized with CO2 or by cooling.

-

Electrode Placement: Two glass capillary electrodes filled with an electrolyte solution (e.g., saline) are used. The reference electrode is inserted into the head or eye of the beetle. The recording electrode is placed in contact with the distal tip of the antenna, sometimes after a small portion of the tip is removed to ensure good electrical contact.[4]

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A defined puff of air containing a known concentration of the test enantiomer (dissolved in a solvent like hexane) is injected into the airstream.

-

Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. The amplitude of the negative deflection (in millivolts) is the EAG response.

-

Controls: A solvent-only puff is used as a negative control. A known active compound can be used as a positive control to ensure the preparation is viable.

Single-Cell Recording (SCR)

SCR allows for the measurement of action potentials from individual olfactory sensory neurons (OSNs), providing a more detailed understanding of receptor specificity.

Protocol:

-

Insect Preparation: The beetle is immobilized as in the EAG protocol. The antenna is positioned to allow access to the individual sensilla.

-

Electrode Placement: A sharpened tungsten recording electrode is carefully inserted through the cuticle of a sensillum to make contact with the dendrites of the OSNs within. A reference electrode is placed in the head or eye.[5][6][7]

-

Stimulus Delivery: A continuous airstream is directed over the antenna, and pulses of odorants are introduced.

-

Data Recording: The electrical activity of the OSNs is recorded. The frequency of action potentials (spikes) before, during, and after the stimulus is measured. Different neurons within the same sensillum can often be distinguished by spike amplitude.

-

Analysis: The change in spike frequency in response to the stimulus is quantified.

Behavioral Bioassays

This assay assesses the preference of an insect between two odor sources.

Protocol:

-

Apparatus: A Y-shaped glass or plastic tube with a central arm for insect release and two side arms for odor delivery.

-

Airflow: Purified and humidified air is passed through each arm at a controlled rate.

-

Stimulus Application: A filter paper treated with a solution of one frontalin enantiomer is placed in one arm, and a filter paper with the other enantiomer or a solvent control is placed in the other arm.

-

Insect Release: A single beetle is released at the base of the central arm.

-

Data Collection: The first choice of the beetle (which arm it enters) and the time spent in each arm are recorded over a set period.

-

Replication: The experiment is repeated multiple times, and the positions of the stimuli are alternated to avoid positional bias.

This assay observes the flight behavior of insects in response to a pheromone plume.

Protocol:

-

Apparatus: A wind tunnel with controlled airflow, temperature, humidity, and lighting. The upwind end contains the odor source, and the downwind end is where the insects are released.

-

Pheromone Source: A dispenser releasing a consistent amount of the test enantiomer is placed at the upwind end.

-

Insect Release: Beetles are released from a platform at the downwind end of the tunnel.

-

Observation: The flight path of the beetle is observed and recorded. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and landing at the source.

-

Quantification: The percentage of beetles exhibiting each behavior is calculated.

Signaling Pathways and Molecular Interactions

The perception of frontalin enantiomers begins at the molecular level with interactions between the pheromone molecules and proteins in the insect's antennae.

General Olfactory Transduction Pathway

-

Binding to Odorant Binding Proteins (OBPs): Hydrophobic pheromone molecules like frontalin enter the aqueous lymph of the olfactory sensilla through pores in the cuticle. Here, they are bound by Odorant Binding Proteins (OBPs).[8][9][10] These proteins are thought to solubilize and transport the odorants to the receptors on the dendritic membrane of the OSNs.

-

Interaction with Odorant Receptors (ORs): The OBP-frontalin complex, or frontalin itself, then interacts with a specific Odorant Receptor (OR) complexed with an olfactory receptor co-receptor (Orco).[8][11] This interaction is highly specific, and it is at this stage that the discrimination between enantiomers is believed to primarily occur. The differential binding affinities of the OR for this compound versus (+)-frontalin likely underlie the observed differences in biological activity.

-

Signal Transduction: The binding of the correct enantiomer to the OR-Orco complex is thought to directly gate an ion channel, leading to a depolarization of the OSN membrane.[11] This generates an action potential.

-

Neural Processing: The action potential travels down the axon of the OSN to the antennal lobe of the insect's brain. The specific pattern of OSN activation is processed, leading to a behavioral response, such as upwind flight towards the pheromone source.

Experimental Workflow for Pheromone Identification and Bioassay

Conclusion

The biological activity of frontalin is highly dependent on its stereochemistry. For many economically significant bark beetle species, this compound is the key enantiomer responsible for eliciting aggregation behavior, while (+)-frontalin is often inactive or weakly active. This enantioselectivity is a critical consideration for the development of effective semiochemical-based pest management strategies. A thorough understanding of the quantitative differences in activity, the precise experimental conditions for bioassays, and the underlying molecular mechanisms of perception will continue to drive innovation in this field. This guide provides a foundational resource for researchers and professionals working to harness the power of chemical communication for the sustainable management of forest ecosystems.

References

- 1. Southern pine beetle: Olfactory receptor and behavior discrimination of enantiomers of the attractant pheromone frontalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5.1.2B Sensory responses to chemicals [chemical-ecology.net]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae [jove.com]

- 6. Single sensillum recordings in the insects Drosophila melanogaster and Anopheles gambiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]

- 8. Odorant Receptors and Odorant-Binding Proteins as Insect Pest Control Targets: A Comparative Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. The 40-Year Mystery of Insect Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (-)-Frontalin in Asian Elephant Chemical Communication: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Frontalin, a bicyclic ketal, plays a pivotal role in the complex chemical communication system of the Asian elephant (Elephas maximus). Secreted by male elephants during their 'musth' period—a state of heightened aggression and sexual activity—this semiochemical serves as a multifaceted pheromone, conveying crucial information about the sender's age, social status, and reproductive condition. The behavioral response to this compound is highly context-dependent, varying with the age, sex, and physiological state of the receiving elephant. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's function in Asian elephants, detailing quantitative data on its presence, the experimental protocols used to elucidate its role, and the signaling pathways it mediates.

Introduction

Chemical communication is a fundamental aspect of elephant social structure and reproductive biology. Among the various chemical signals employed, this compound has emerged as a key pheromone in Asian elephants.[1][2][3] This compound is primarily found in the temporal gland secretions (TGS), urine, and breath of male elephants in musth.[1][3] The concentration and even the chiral composition of frontalin (B1251666) change with an elephant's age and the progression of musth, leading to nuanced social and reproductive responses from conspecifics.[4][5][6] Understanding the intricacies of this compound signaling is crucial for advancements in elephant conservation, captive breeding programs, and the development of novel chemical deterrents.

Quantitative Analysis of Frontalin

The presence and concentration of frontalin are directly correlated with the age and musth status of male Asian elephants. While precise concentrations in natural secretions are challenging to quantify and not widely reported in the literature, a significant trend of increasing frontalin levels with age has been established.[1][2] Furthermore, the enantiomeric ratio of frontalin provides an additional layer of information.

Table 1: Concentration and Enantiomeric Ratio of Frontalin in Male Asian Elephant Secretions

| Parameter | Observation | Age/Musth Stage Correlation | Source |

| Presence in Secretions | Found in temporal gland secretions, urine, and breath. | Primarily detected during musth in mature males. Absent in the secretions of young, pre-musth males ("moda musth").[1] | [1][3][6] |

| Concentration Trend | The concentration of frontalin increases significantly as a male elephant matures. A 15-fold increase over a 25-year lifespan has been reported. | Younger males in early musth have lower concentrations. Older, more dominant males in full musth exhibit the highest concentrations. | [7] |

| Enantiomeric Ratio Trend | The ratio of (+)-frontalin to this compound changes with age and musth stage. | Young musth males secrete a higher proportion of (+)-frontalin. As males mature (particularly between 31 and 43 years of age), the ratio becomes nearly 1:1 (racemic).[4][7] At the end of a musth episode, the ratio can become skewed towards the (-)-enantiomer.[7] | [4][5][6][7] |

| Bioassay Concentration | A physiologically relevant concentration of 100 µM of synthetic frontalin has been utilized in behavioral bioassays. | This concentration was estimated based on levels measured in natural temporal gland volatiles. | [1] |

Behavioral Responses to this compound

The behavioral responses to frontalin are highly variable and depend on the sex, age, and reproductive status of the receiving elephant. These differential responses underscore the complexity of the chemical message being conveyed.

Table 2: Summary of Behavioral Responses to Frontalin in Asian Elephants

| Receiving Elephant Category | Observed Behavioral Response | Interpretation | Source |

| Subadult Males | Strong repulsion and avoidance, often accompanied by vocalizations such as roaring and trumpeting. | The scent of a mature musth male signals a threat, prompting avoidance to prevent aggressive encounters. | [2] |

| Adult Males (in musth) | Generally indifferent. | Likely recognize the signal but may not perceive it as a direct challenge depending on their own status and the context. | [2] |

| Females (Luteal Phase) | Low frequency of responses. | Not in a receptive reproductive state, therefore the signal from a musth male is of lower relevance. | [2] |

| Females (Pregnant) | Significantly more frequent and varied responses, including caution and palatal pit responses (transferring scent to the vomeronasal organ). | The presence of an aggressive musth male could pose a threat to themselves or their calf, warranting heightened awareness. | [2][6] |

| Females (Follicular Phase) | Most responsive, often demonstrating mating-related behaviors and attraction. | The signal from a mature musth male indicates a potential high-quality mate, eliciting proceptive behaviors. | [2] |

Experimental Protocols

The study of this compound's role in elephant communication relies on a combination of chemical analysis and behavioral bioassays.

Sample Collection and Chemical Analysis

-

Temporal Gland Secretion (TGS) Collection : TGS is collected from captive elephants by carefully swabbing the area around the temporal gland opening during musth. For more detailed analysis, the swollen glandular region can be gently squeezed to express the secretion, which is then collected in sterilized tubes and immediately frozen for transport and storage.

-

Analytical Method : Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method used for the identification and quantification of volatile compounds like frontalin in TGS, urine, and breath samples. This technique allows for the separation of complex chemical mixtures and the precise identification of individual components based on their mass spectra.

Behavioral Bioassay Protocol

A standardized bioassay protocol is used to assess the behavioral responses of elephants to chemical stimuli.

-

Subject Selection : Elephants of known age, sex, and reproductive status are chosen for the trials.

-

Stimulus Preparation : Synthetic frontalin (often a racemic mixture unless testing specific enantiomeric ratios) is diluted to a physiologically relevant concentration (e.g., 100 µM) in a suitable solvent.[1] Control samples containing only the solvent are also prepared.

-

Sample Presentation : The stimulus and control samples are applied to a neutral substrate (e.g., a log or a designated spot on the ground) within the elephant's enclosure. The locations are typically randomized to avoid place preference.

-

Behavioral Observation and Scoring : Elephant behavior is recorded for a set period following the introduction of the samples. A specific ethogram of chemosensory responses is used for scoring, which includes:

-

Sniff : The elephant holds its trunk over the sample to detect airborne odors.[4]

-

Check : The dorsal tip of the trunk makes direct contact with the scent source.[4]

-

Place : The entire end of the trunk is placed on the scent source.[4]

-

Flehmen : The trunk is used to transfer the chemical to the vomeronasal organ located in the roof of the mouth, often characterized by the trunk tip being placed in the mouth.[4] The frequency and duration of these behaviors are recorded and statistically analyzed to determine the significance of the response to the test substance compared to the control.

-

Signaling Pathways and Logical Relationships

The communication pathway initiated by the release of frontalin involves a series of steps from production by the sender to the behavioral response of the receiver. The experimental workflow to study this phenomenon follows a logical progression from sample collection to data interpretation.

Caption: Chemical signaling pathway of this compound from sender to receiver.

Caption: Workflow for investigating elephant chemical communication.

Conclusion and Future Directions

This compound is a critical component of the chemical communication repertoire of Asian elephants, providing nuanced information that helps mediate complex social interactions, particularly in the context of reproduction. The age-dependent concentration and enantiomeric ratio of frontalin highlight a sophisticated signaling system that warrants further investigation. Future research should focus on obtaining more precise quantitative data on frontalin concentrations in a larger and more diverse population of elephants. Additionally, studies exploring the specific neuronal pathways activated by different frontalin enantiomers could provide deeper insights into the mechanisms underlying the observed behavioral responses. Such knowledge will not only enhance our fundamental understanding of this iconic species but also provide valuable tools for their conservation and management.

References

- 1. scispace.com [scispace.com]

- 2. Frontalin: a chemical message of musth in Asian elephants (Elephas maximus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chemical Ecology of Elephants: 21st Century Additions to Our Understanding and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical communication: chirality in elephant pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. sciencedaily.com [sciencedaily.com]

Natural sources and occurrence of (-)-Frontalin

An In-depth Technical Guide to the Natural Sources and Occurrence of (-)-Frontalin

Introduction

Frontalin (B1251666) (1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane) is a naturally occurring bicyclic ketal that functions as a critical semiochemical in the animal kingdom. It is particularly well-known as an aggregation pheromone for numerous species of bark beetles in the genus Dendroctonus, where it plays a pivotal role in coordinating mass attacks on host trees. The biologically active enantiomer is predominantly this compound, with the (+)-enantiomer often having different or inhibitory effects. This guide provides a comprehensive overview of the natural sources, biosynthesis, and quantitative occurrence of this compound, along with detailed experimental protocols for its extraction and analysis.

Natural Sources and Occurrence

This compound is produced by a variety of organisms, primarily insects, but has also been identified in mammals. There is currently no significant evidence of its natural production in the plant kingdom.

Insects: Bark Beetles (Genus Dendroctonus)

The most well-documented producers of frontalin are bark beetles.[1] Within this group, frontalin serves as an aggregation pheromone, attracting conspecifics to a host tree, and in some species, it also functions as a sex pheromone.[1][2] The production and enantiomeric composition of frontalin can be highly specific to the species and even the sex of the beetle.

-

Dendroctonus frontalis (Southern Pine Beetle): Pioneering female beetles produce a mixture of this compound, trans-verbenol, and verbenone (B1202108) to attract other males and females to the host pine tree.[3] Females produce frontalin that is predominantly the (-)-enantiomer.[1]

-

Dendroctonus brevicomis (Western Pine Beetle): Both sexes are attracted to a blend of exo-brevicomin (B1210355) (produced by females), frontalin (produced by males), and myrcene (B1677589) (a host tree volatile).[3][4]

-

Dendroctonus ponderosae (Mountain Pine Beetle): Adult males produce frontalin as an anti-aggregation pheromone, which helps modulate the density of attacks on host trees.[5][6]

-

Dendroctonus valens (Red Turpentine Beetle): In this species, females produce frontalin, which acts as both a sex pheromone to attract males and an aggregation pheromone.[2]

-

Dendroctonus rufipennis (Spruce Beetle): Both sexes produce frontalin, with the mean enantiomeric composition being >90% (-)-enantiomer at most sampled sites.[7]

Mammals: Asian Elephants (Elephas maximus)

Frontalin has also been identified as a pheromone in Asian elephants. It is secreted by adult males during their "musth" period, a state of heightened aggression and sexual activity. The frontalin signals their reproductive readiness to females.

Biosynthesis of this compound in Dendroctonus Beetles

Unlike many other insect pheromones that are derived from host plant precursors, frontalin is synthesized de novo by bark beetles.[8] Isotope labeling studies have confirmed that the biosynthetic pathway originates from acetate, following the isoprenoid (mevalonate) pathway.[8]

The key steps are believed to be:

-

Acetate to Isoprenoid Precursors: Acetate is converted into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) pathway.

-

Formation of Geranylgeranyl Diphosphate (B83284) (GGPP): Studies in Dendroctonus ponderosae suggest that the C8 skeleton of frontalin is derived from a 20-carbon precursor, geranylgeranyl diphosphate (GGPP), rather than shorter 10- or 15-carbon isoprenoids.[5][6]

-

Cleavage and Intermediate Formation: GGPP is hypothesized to undergo a cytochrome P450-mediated cleavage to form an intermediate such as 6-methyl-6-hepten-2-one (B88235) (6-MHO).[6][8]

-

Cyclization: The final step involves the internal acetalization of a dihydroxyketone intermediate to form the characteristic bicyclic structure of frontalin.[3]

Quantitative Data

The amount and enantiomeric ratio of frontalin produced by bark beetles can vary significantly between species, sex, and physiological state (e.g., feeding vs. non-feeding).

| Species | Sex | Enantiomeric Composition of Frontalin | Production Rate (ng/beetle) | Condition / Notes |

| Dendroctonus frontalis | Female | 65% - 95% (-) | Not specified | Produced by pioneering females initiating gallery construction.[1] |

| Dendroctonus rufipennis | Both | >90% (-) at most sites | Not specified | Some geographical variation observed.[7] |

| Dendroctonus valens | Female | Not specified | ~0.02 ng/beetle | Measured from feeding females. Males do not produce frontalin.[2] |

| Dendroctonus ponderosae | Male | Predominantly (+) | Not specified | Functions as an anti-aggregation pheromone.[5] |

| Dendroctonus brevicomis | Male | Predominantly (-) | Not specified | Increases after boring into host.[4] |

Experimental Protocols

The analysis of this compound from natural sources requires precise and sensitive techniques for collection, separation, and identification.

Protocol 1: Volatile Collection using Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique ideal for collecting volatile pheromones from living insects.[9][10]

Methodology:

-

Sample Preparation: Place a single live insect (e.g., a Dendroctonus beetle) inside a 20 mL glass vial. Seal the vial with a cap fitted with a PTFE/silicone septum.

-

Incubation: Gently heat the vial to a temperature that encourages volatilization without stressing the insect (e.g., 40-60°C) for 15-30 minutes.

-

Extraction: Choose an appropriate SPME fiber. A bipolar fiber like 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) is effective for volatile compounds like frontalin.[9] Carefully insert the SPME needle through the vial's septum and expose the fiber to the headspace above the insect for a defined period (e.g., 30-60 minutes). Do not allow the fiber to touch the insect.

-

Desorption and Analysis: After extraction, retract the fiber into the needle. Immediately insert the needle into the heated injection port (e.g., 250°C) of a Gas Chromatograph-Mass Spectrometer (GC-MS). Expose the fiber for 2-5 minutes to allow thermal desorption of the collected analytes onto the GC column.

Protocol 2: Solvent Extraction of Hindguts

For quantifying the total amount of pheromone produced, direct solvent extraction of the pheromone-producing tissues (typically the hindgut in Dendroctonus) is employed.

Methodology:

-

Dissection: Cold-anesthetize the insect on a chilled surface. Under a dissecting microscope, carefully dissect the hindgut.

-

Extraction: Place the dissected hindgut into a 1.5 mL glass vial insert containing a small, precise volume of a suitable organic solvent (e.g., 50 µL of hexane (B92381) or dichloromethane).

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.

-

Analysis: Take a 1 µL aliquot of the solvent extract and inject it directly into the GC-MS for analysis.

Protocol 3: Chiral GC-MS Analysis

To determine the enantiomeric ratio of frontalin, a specialized chiral capillary column is required for the GC-MS analysis.

Methodology:

-

GC Column: Install a chiral capillary column, such as one with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEX series), which is capable of separating enantiomers.[11]

-

Injector and Carrier Gas: Use a splitless injection at a temperature of 240-250°C. The carrier gas is typically Helium at a constant flow rate of ~1.0 mL/min.

-

Oven Temperature Program: A typical temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 180°C.

-

Hold: Hold at 180°C for 5 minutes.

-

-

Mass Spectrometry: The mass spectrometer should be operated in Electron Ionization (EI) mode at 70 eV. For identification, scan a mass range of m/z 40-200. For quantification, Selective Ion Monitoring (SIM) of characteristic frontalin ions (e.g., m/z 142, 127, 99, 85) can be used for higher sensitivity.

-

Data Analysis: The two enantiomers of frontalin will elute at different retention times. The enantiomeric ratio is calculated by integrating the peak areas of the two separated enantiomers.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chimieorganique.faidherbe.org [chimieorganique.faidherbe.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontalin: De novo biosynthesis of an aggregation pheromone component by Dendroctonus spp. bark beetles (Coleoptera: Scolytidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. gcms.cz [gcms.cz]

Decoding the Message: An In-depth Technical Guide to the Mechanism of Action of (-)-Frontalin in Insect Olfaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Frontalin, a bicyclic ketal, is a critical aggregation pheromone for numerous species of bark beetles in the genus Dendroctonus, including the southern pine beetle (Dendroctonus frontalis) and the mountain pine beetle (Dendroctonus ponderosae).[1] As a key semiochemical, it orchestrates mass attacks that can overcome the defenses of host conifers, leading to widespread tree mortality. Understanding the precise mechanism by which this compound is detected at the molecular and cellular level is paramount for developing novel and targeted pest management strategies. This technical guide provides a comprehensive overview of the current knowledge regarding the mechanism of action of this compound in insect olfaction, detailing the molecular players, signaling cascades, and experimental methodologies used in its study. While the specific olfactory receptor for this compound has yet to be definitively identified and functionally characterized, this guide outlines the putative mechanism based on the established principles of insect olfaction and the available data for Dendroctonus species.

The Olfactory Journey of this compound: From Molecule to Signal

The perception of this compound begins in the intricate sensory structures of the insect antenna. The process can be broken down into a series of key steps, from the initial interaction with the olfactory sensory neurons to the generation of a neural impulse.

Perireceptor Events: The Role of Odorant-Binding Proteins

Upon entering the aqueous lymph of the sensory hairs (sensilla) on the antenna, the hydrophobic this compound molecule is thought to be encapsulated by Odorant-Binding Proteins (OBPs) . These small, soluble proteins act as carriers, transporting odorants to the olfactory receptors embedded in the dendritic membrane of Olfactory Sensory Neurons (OSNs).[2] Transcriptome analyses of Dendroctonus species have identified a suite of candidate OBPs that may be involved in this process.

Receptor Binding: The Olfactory Receptor and Co-Receptor Complex

The central event in this compound detection is its binding to a specific Odorant Receptor (OR) . In insects, ORs are seven-transmembrane domain proteins that function as ligand-gated ion channels. They form a heteromeric complex with a highly conserved co-receptor known as Orco .[3][4] The specific OR provides the binding specificity for this compound, while the Orco protein is essential for the formation of the ion channel pore and the proper localization of the OR to the dendritic membrane.

While antennal transcriptome studies of Dendroctonus ponderosae and Dendroctonus valens have identified 49 and 22 candidate ORs respectively, the specific receptor that binds this compound has not yet been deorphanized.[5][6] However, electrophysiological studies have confirmed that OSNs in Dendroctonus frontalis are highly sensitive to this compound.[7][8][9]

Signal Transduction: Ionotropic and Metabotropic Pathways

The binding of this compound to its specific OR is believed to trigger a conformational change in the OR-Orco complex, leading to the opening of the ion channel. This initiates an ionotropic signaling cascade, resulting in an influx of cations (such as Na+ and Ca2+) into the OSN. This influx depolarizes the neuron, generating a receptor potential that, if it reaches the threshold, triggers an action potential.

In addition to the rapid ionotropic pathway, a slower metabotropic signaling cascade involving G-protein coupled receptors (GPCRs) may also be activated. This pathway can modulate the sensitivity of the OSN through the production of second messengers like cyclic AMP (cAMP). While insect ORs themselves form ion channels, there is evidence that G-proteins can also be involved in the overall olfactory response.

Quantitative Analysis of this compound Olfaction

While the precise binding affinity of this compound to its receptor is yet to be determined, electrophysiological and behavioral assays have provided valuable quantitative data on the sensitivity of Dendroctonus species to this pheromone.

Table 1: Electrophysiological and Behavioral Responses of Dendroctonus frontalis to Frontalin and Related Compounds

| Compound | Dose/Release Rate | Assay Type | Response | Reference |

| This compound | 4 mg/d (in combination with 17 mg/d alpha-pinene) | Field Trapping | Attractant | [7] |

| endo-5,7-dimethyl-Frontalin | Not specified | Field Trapping | Significant attraction (though reduced compared to Frontalin) | [8] |

| Other Frontalin Analogs | Not specified | Electroantennogram (EAG) & Field Trapping | Significantly reduced or no response | [8] |

| cis-Verbenol | 25-100 mg/d | Field Trapping | Enhanced attraction of females to Frontalin/alpha-pinene lure | [7] |

| Acetophenone | 0.4-0.8 mg/d | Field Trapping | Reduced attraction of males to Frontalin/alpha-pinene lure | [7] |

| Fenchyl alcohol, trans-pinocarveol, cis-myrtanol, 2-phenylethanol | 3-9 mg/d | Field Trapping | Reduced attraction of one or both sexes to Frontalin/alpha-pinene lure | [7] |

Experimental Protocols for Studying this compound Olfaction

A variety of sophisticated techniques are employed to investigate the mechanism of action of olfactory cues like this compound. Below are detailed methodologies for key experiments.

Single-Sensillum Recording (SSR)

SSR is a powerful electrophysiological technique that allows for the direct measurement of action potentials from individual OSNs housed within a single sensillum.[2][10] This method is crucial for determining the specificity and sensitivity of a neuron to a particular odorant.

Methodology:

-

Insect Preparation: An adult beetle is immobilized, often by securing it in a pipette tip with its head and antennae exposed. The antenna is then stabilized on a glass slide or coverslip.

-

Electrode Placement: A sharp recording electrode (typically tungsten) is inserted into the base of a single sensillum to make contact with the sensillum lymph. A reference electrode is inserted into the insect's eye or another part of the body.

-

Odorant Delivery: A controlled puff of air carrying a known concentration of this compound is delivered to the antenna.

-

Data Acquisition and Analysis: The electrical signals (action potentials) are amplified, recorded, and analyzed. The response is quantified by counting the number of spikes in a given time window following the stimulus. Dose-response curves can be generated by testing a range of this compound concentrations.

Calcium Imaging

Calcium imaging is an optical technique that allows for the visualization of neural activity in real-time by measuring changes in intracellular calcium concentrations. Genetically encoded calcium indicators (GECIs), such as GCaMP, can be expressed in specific neurons to monitor their responses to stimuli.

Methodology:

-

Transgenic Insect Preparation: A transgenic line of the insect expressing a GECI in its OSNs is required.

-

Antenna Preparation: The antenna is dissected and mounted on a microscope slide in a saline solution.

-

Odorant Stimulation: A solution containing this compound is perfused over the antenna.

-

Image Acquisition: A fluorescence microscope is used to capture images of the antenna before, during, and after odorant stimulation.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured and analyzed to determine the response of the OSNs.

Heterologous Expression and Functional Characterization

To definitively identify the OR that responds to this compound, candidate OR genes identified from transcriptome studies can be functionally expressed in a heterologous system, such as Xenopus oocytes or human embryonic kidney (HEK) cells.

Methodology:

-

Gene Cloning and Expression: Candidate Dendroctonus OR genes are cloned and co-expressed with Orco in the chosen cell type.

-

Electrophysiological Recording (Two-Electrode Voltage Clamp for Oocytes): The membrane potential of the oocyte is clamped, and the current is measured.

-

Ligand Application: A solution containing this compound is applied to the oocyte.

-

Response Measurement: An inward current in response to this compound indicates that the expressed OR is activated by this ligand. Dose-response experiments can be performed to determine the EC50 value.

Future Directions and Conclusion

The study of this compound olfaction in Dendroctonus beetles is a dynamic field with significant implications for forest health. While substantial progress has been made in understanding the general principles of odorant detection, the definitive identification and functional characterization of the this compound receptor remains a key missing piece of the puzzle. Future research efforts should focus on:

-

Deorphanization of Dendroctonus ORs: High-throughput functional screening of the candidate ORs identified in transcriptome studies is necessary to pinpoint the specific receptor(s) for this compound.

-

Structural Biology: Elucidating the three-dimensional structure of the this compound-bound OR will provide invaluable insights into the molecular basis of ligand specificity.

-

In-depth Signaling Pathway Analysis: Further investigation is needed to fully understand the interplay between ionotropic and metabotropic signaling in the response to this compound.

By continuing to unravel the intricacies of this compound's mechanism of action, researchers and drug development professionals can pave the way for the design of novel, environmentally benign pest control strategies that target the olfactory system of these destructive forest pests.